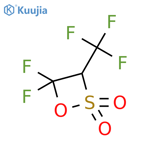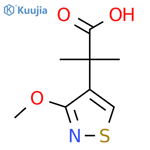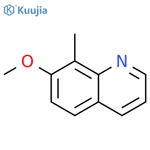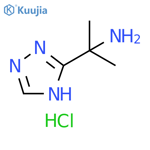ベータサルトーンズ
Beta sultonesは、五員環を有する硫酸エステル誘導体であり、S=OとC-O結合を含む構造を持つ。この特異な環構造により、化学的安定性と反応性が両立し、有機合成における重要な中間体として機能する。特に、求核置換反応や環開裂反応において高い選択性を示し、不斉合成や複雑な分子構築に有用である。高純度試薬として供給され、反応条件の柔軟性に優れ、医薬品や機能性材料の開発において幅広く応用可能。安定した構造と操作性の良さが、精密な合成プロセスにおける信頼性を確保する。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
4,4-difluoro-3-(trifluoromethyl)-1,2lambda6-oxathietane-2,2-dione | 58174-77-9 | C3HF5O3S |
関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
推奨される供給者
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品




